molecular formula C11H15N B13344922 3-(2,6-Dimethylphenyl)azetidine

3-(2,6-Dimethylphenyl)azetidine

Cat. No.: B13344922
M. Wt: 161.24 g/mol
InChI Key: DTPOGWJMZAVGID-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)azetidine is a four-membered nitrogen-containing heterocycle This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for azetidines often involve large-scale adaptations of the synthetic routes mentioned above. The use of microwave irradiation and photochemical reactions can be scaled up for industrial applications, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Azetidines can undergo oxidation reactions, often leading to the formation of more complex nitrogen-containing compounds.

  • Reduction: : Reduction reactions can convert azetidines into their corresponding amines, which can be further functionalized.

  • Substitution: : Azetidines can participate in substitution reactions, where the nitrogen atom can be replaced or modified with various functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reducing Agents: : Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

  • Substitution Reagents: : Halogenating agents and organometallic reagents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro compounds, while reduction typically yields amines.

Scientific Research Applications

3-(2,6-Dimethylphenyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)azetidine involves its interaction with various molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity can be harnessed for specific applications, such as drug development and material science .

Biological Activity

3-(2,6-Dimethylphenyl)azetidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, effects in various biological systems, and relevant case studies.

  • Molecular Formula : C12H15N
  • Molecular Weight : 189.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound has been studied for its potential role as an inhibitor in several pathways:

  • STAT3 Inhibition : Recent studies indicate that azetidine derivatives can inhibit the DNA-binding activity of STAT3, a transcription factor involved in tumorigenesis. The binding affinity and inhibitory potency can vary based on structural modifications around the azetidine ring .
  • Neuroprotective Effects : Compounds similar to this compound have demonstrated neuroprotective properties in cellular models. For instance, analogs were shown to protect SH-SY5Y neuroblastoma cells from oxidative stress-induced apoptosis .

Biological Activity Data

Activity TypeDescriptionReference
STAT3 Inhibition Effective in disrupting STAT3 DNA-binding activity with nanomolar potency.
Neuroprotection Exhibits neuroprotective effects in human neuroblastoma cells.
Anticancer Potential Shown to inhibit cell growth in breast cancer models, although with variable efficacy due to membrane permeability issues.

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    A study investigated the effects of azetidine derivatives on the MDA-MB-231 and MDA-MB-468 breast cancer cell lines. Despite demonstrating potent inhibition of STAT3 in vitro, these compounds exhibited limited cellular activity at concentrations up to 10 μM due to poor membrane permeability caused by polar functional groups .
  • Neuroprotective Mechanisms :
    Another investigation focused on the neuroprotective effects of azetidine derivatives against oxidative stress. The results indicated that specific modifications to the azetidine structure could enhance protective efficacy against neurotoxic agents in SH-SY5Y cells, highlighting the importance of chemical structure in biological activity .

Research Findings

Recent advancements in synthetic strategies for azetidines have allowed for the development of a diverse array of derivatives with varied biological activities. The ability to modify the azetidine scaffold has led to compounds with improved potency and selectivity against specific targets:

  • Structure-Activity Relationship (SAR) studies reveal that modifications at the phenyl ring significantly influence both binding affinity and biological efficacy.
  • Cell Membrane Permeability : The introduction of non-polar groups has been shown to enhance cellular uptake and bioavailability, which is crucial for therapeutic applications .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

3-(2,6-dimethylphenyl)azetidine

InChI

InChI=1S/C11H15N/c1-8-4-3-5-9(2)11(8)10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3

InChI Key

DTPOGWJMZAVGID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CNC2

Origin of Product

United States

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